molecular formula C23H26N4O6 B14465922 5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-phenylalaninamide CAS No. 66067-50-3

5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-phenylalaninamide

Cat. No.: B14465922
CAS No.: 66067-50-3
M. Wt: 454.5 g/mol
InChI Key: FGAGEKTWUPQEST-ULQDDVLXSA-N
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Description

5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-phenylalaninamide is a complex organic compound that belongs to the class of peptides It is composed of several amino acids, including 5-oxo-L-proline, 3-hydroxy-L-tyrosine, and L-phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-phenylalaninamide typically involves the stepwise coupling of the constituent amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as carbodiimides (e.g., DCC) and coupled together in a specific sequence. After the coupling reactions, the protecting groups are removed to yield the final peptide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, where the peptide is assembled on a solid support, allowing for easy purification and handling.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the tyrosine residue can be oxidized to form a quinone.

    Reduction: The carbonyl group on the proline residue can be reduced to form a secondary alcohol.

    Substitution: The phenylalanine residue can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Quinone derivatives of the tyrosine residue.

    Reduction: Secondary alcohol derivatives of the proline residue.

    Substitution: Halogenated or nitrated derivatives of the phenylalanine residue.

Scientific Research Applications

5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-phenylalaninamide has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site and preventing its normal function.

Comparison with Similar Compounds

Similar Compounds

    5-Oxo-L-proline: A precursor in the synthesis of 5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-phenylalaninamide.

    3-Hydroxy-L-tyrosine: Another constituent amino acid with similar properties.

    L-Phenylalanine: A common amino acid found in many peptides.

Uniqueness

This compound is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

66067-50-3

Molecular Formula

C23H26N4O6

Molecular Weight

454.5 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(3,4-dihydroxyphenyl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C23H26N4O6/c24-21(31)16(10-13-4-2-1-3-5-13)26-23(33)17(11-14-6-8-18(28)19(29)12-14)27-22(32)15-7-9-20(30)25-15/h1-6,8,12,15-17,28-29H,7,9-11H2,(H2,24,31)(H,25,30)(H,26,33)(H,27,32)/t15-,16-,17-/m0/s1

InChI Key

FGAGEKTWUPQEST-ULQDDVLXSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N

Origin of Product

United States

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